molecular formula C10H7BrFN B3155542 5-Bromo-6-fluoro-2-methylquinoline CAS No. 80290-18-2

5-Bromo-6-fluoro-2-methylquinoline

Cat. No. B3155542
M. Wt: 240.07 g/mol
InChI Key: XLZHFJXJPRVQPI-UHFFFAOYSA-N
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Patent
US04898945

Procedure details

A solution of 12.1 kg (75 mole) of 6-fluoro-2-methylquinoline in 33 liters of 1,2-dichloroethane was chilled to 5° C., and 15.0 kg (113 mole) of aluminum chloride was added thereto in portions over 15 minutes. The mixture was purged with nitrogen and then heated to 75° C. A solution of 13.2 kg (82.6 mole) of bromine in 2 liters of 1,2-dichloroethane was added over a period of 5.5 hours. The reaction was maintained at 75° C. during the addition and for an additional 15 minutes after the addition was completed. The reaction was stirred at 70° C. for 23 hours and was then cooled to 10° C. and slowly added to a mixture of 8 kg of 30% hydrochloric acid, 41 liters of water and 31.75 kg of ice. The mixture warmed to 50° C. during the addition. The mixture was heated in reflux and the 1,2-dichloroethane was removed by azeotropic distillation. The remaining aqueous solution was cooled to 60° C. and 12 kg of 10% hydrochloric acid was added. The solution was treated with Celite® (available from Johns-Manville Corp.) and filtered. The filtrate was cooled to 25° C. and 18 kg of 30% hydrochloric acid and 10.22 kg of zinc chloride were added. The resulting slurry was chilled to 5° C. and allowed to stir for several days. The solid was collected and then reslurried with 10 gallons of water. The slurry was chilled to 5° C. and 22 kg of chilled ammonium hydroxide was added. The resulting slurry (pH 10-11) was diluted with 25 gallons of water and the solid was collected, rinsed with water and dried in vacuo at 60° C. to give crude 5-bromo-6-fluoro-2-methylquinoline (84.5% pure by gas chromatography analysis). The material was recrystallized from hexane to give 99.2% pure 5-bromo-6-fluoro-2-methylquinoline.
Quantity
12.1 kg
Type
reactant
Reaction Step One
Quantity
33 L
Type
solvent
Reaction Step One
Quantity
15 kg
Type
reactant
Reaction Step Two
Quantity
13.2 kg
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
8 kg
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
31.75 kg
Type
reactant
Reaction Step Four
Name
Quantity
41 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.[Cl-].[Al+3].[Cl-].[Cl-].[Br:17]Br.Cl>ClCCCl.O>[Br:17][C:3]1[C:2]([F:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH3:12])=[N:8]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
12.1 kg
Type
reactant
Smiles
FC=1C=C2C=CC(=NC2=CC1)C
Name
Quantity
33 L
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
15 kg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
13.2 kg
Type
reactant
Smiles
BrBr
Name
Quantity
2 L
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
8 kg
Type
reactant
Smiles
Cl
Name
ice
Quantity
31.75 kg
Type
reactant
Smiles
Name
Quantity
41 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C. for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was maintained at 75° C. during the addition and for an additional 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture warmed to 50° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
in reflux
CUSTOM
Type
CUSTOM
Details
the 1,2-dichloroethane was removed by azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
The remaining aqueous solution was cooled to 60° C.
ADDITION
Type
ADDITION
Details
12 kg of 10% hydrochloric acid was added
ADDITION
Type
ADDITION
Details
The solution was treated with Celite® (available from Johns-Manville Corp.)
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 25° C.
ADDITION
Type
ADDITION
Details
18 kg of 30% hydrochloric acid and 10.22 kg of zinc chloride were added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was chilled to 5° C.
STIRRING
Type
STIRRING
Details
to stir for several days
CUSTOM
Type
CUSTOM
Details
The solid was collected
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was chilled to 5° C.
ADDITION
Type
ADDITION
Details
22 kg of chilled ammonium hydroxide was added
ADDITION
Type
ADDITION
Details
The resulting slurry (pH 10-11) was diluted with 25 gallons of water
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.
CUSTOM
Type
CUSTOM
Details
to give crude 5-bromo-6-fluoro-2-methylquinoline (84.5% pure by gas chromatography analysis)
CUSTOM
Type
CUSTOM
Details
The material was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C2C=CC(=NC2=CC=C1F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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